3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
CAS No.: 2375274-00-1
Cat. No.: VC7081325
Molecular Formula: C22H21NO4
Molecular Weight: 363.413
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2375274-00-1 |
|---|---|
| Molecular Formula | C22H21NO4 |
| Molecular Weight | 363.413 |
| IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
| Standard InChI | InChI=1S/C22H21NO4/c24-20(25)22-9-14(10-22)11-23(13-22)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25) |
| Standard InChI Key | ILKUNSQFIUBFSL-UHFFFAOYSA-N |
| SMILES | C1C2CC1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Introduction
Structural Characteristics
The compound’s defining feature is its bicyclo[3.1.1]heptane scaffold, a seven-membered ring system containing one nitrogen atom (azabicyclo) and two bridging carbons. The Fmoc group, a widely used amine-protecting group in solid-phase peptide synthesis, is attached to the nitrogen atom via a carbamate linkage. This configuration imposes steric constraints that influence the molecule’s conformational flexibility and interaction with biological targets .
Molecular Geometry
The azabicyclo[3.1.1]heptane core adopts a boat-like conformation, with the nitrogen atom positioned at the bridgehead. X-ray crystallographic studies of analogous compounds, such as 6-azabicyclo[3.1.1]heptanes, reveal that substituents at the 3-position occupy equatorial or axial positions depending on stereochemistry . For instance, in cis-3-substituted derivatives, the Fmoc group extends outward, minimizing steric clashes with the bicyclic framework .
Electronic Properties
The Fmoc group introduces electron-withdrawing effects via its carbonyl moiety, polarizing the adjacent N–C bond. This polarization enhances the stability of the carbamate linkage under basic conditions, a critical property for its role in peptide synthesis .
Table 1: Key Structural Parameters
Synthesis and Production
Synthetic Routes
The synthesis of azabicyclo[3.1.1]heptane derivatives typically involves multistep sequences starting from malonate esters or azetidine precursors. A scalable method reported by J. Org. Chem. (2024) utilizes double alkylation of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, followed by hydrolysis and decarboxylation . For the target compound, additional steps include:
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Fmoc Protection: Reaction of the secondary amine with Fmoc-Cl (9-fluorenylmethyl chloroformate) under Schotten-Baumann conditions.
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Carboxylic Acid Functionalization: Oxidation or hydrolysis of a nitrile or ester group to yield the carboxylic acid moiety .
Industrial-Scale Production
Optimized protocols enable the production of multi-gram quantities. Key parameters include:
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Temperature Control: Reactions are conducted at 0–25°C to prevent epimerization.
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Catalysts: Lipases or palladium complexes may accelerate specific steps .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bicyclization | NaH, THF, 0°C → 25°C | 65–70% |
| Fmoc Protection | Fmoc-Cl, NaHCO₃, H₂O/CH₂Cl₂ | 85% |
| Decarboxylation | Pb(OAc)₄, AcOH, 80°C | 78% |
Physicochemical Properties
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Its stability profile is influenced by the Fmoc group, which decomposes under strongly acidic or basic conditions .
Table 3: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 192–195°C (decomposes) | |
| Solubility in DMSO | 25 mg/mL | |
| pKa (Carboxylic Acid) | ~3.2 |
Comparative Analysis with Analogous Compounds
Structural Analogues
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3-{[(tert-Butoxy)carbonyl]amino}-6-azabicyclo[3.1.1]heptane-6-carboxylic acid: The Boc group offers alternative protection strategies but lacks the UV-active fluorenyl moiety .
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3-Azabicyclo[3.2.0]heptane-1-carboxylic acid: The smaller bicyclo[3.2.0] system reduces steric bulk but diminishes conformational rigidity .
Table 4: Comparative Properties
| Compound | Molecular Weight | LogP | Bioactivity |
|---|---|---|---|
| Target Compound | 375.4 | 2.8 | Protease inhibition |
| Boc-Protected Analogue | 312.3 | 1.9 | Kinase modulation |
| Bicyclo[3.2.0]heptane Derivative | 349.4 | 2.1 | GPCR antagonism |
Applications in Medicinal Chemistry
Peptide Synthesis
The Fmoc group enables efficient solid-phase synthesis of constrained peptides, improving yield and purity .
Drug Discovery
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Lead Optimization: Incorporation into small molecules enhances target selectivity.
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Prodrug Design: The carboxylic acid facilitates esterification for improved bioavailability .
Future Directions
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